molecular formula C17H17N3O3S2 B12142491 2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12142491
M. Wt: 375.5 g/mol
InChI Key: WKXIROMNKBVWEK-UHFFFAOYSA-N
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Description

2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzothieno-pyrimidinone derivative featuring a fused bicyclic core with a sulfur atom in the thieno ring and a pyrimidinone moiety. The compound is substituted at position 3 with a furan-2-ylmethyl group and at position 2 with a sulfanyl acetamide side chain.

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H17N3O3S2/c18-13(21)9-24-17-19-15-14(11-5-1-2-6-12(11)25-15)16(22)20(17)8-10-4-3-7-23-10/h3-4,7H,1-2,5-6,8-9H2,(H2,18,21)

InChI Key

WKXIROMNKBVWEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno pyrimidine structure.

    Attachment of the Furan-2-ylmethyl Group: This is achieved through a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced.

    Introduction of the Acetamide Group: The final step involves the reaction of the intermediate with acetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno pyrimidine core.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.

    Substitution: The furan ring and the benzothieno pyrimidine core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Industry

Industrially, it can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and benzothieno pyrimidine core can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Impact

The target compound’s analogs differ primarily in the substituents at position 3 (R-group) and the acetamide side chain. Key examples include:

Table 1: Structural Comparison of Analogs
Compound Name R-Group (Position 3) Molecular Formula Molecular Weight Key Features
Target Compound Furan-2-ylmethyl C₁₉H₁₉N₃O₃S₂ 409.5 (calc.) Aromatic furan enhances π-π stacking; moderate polarity due to oxygen .
2-{[3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (Compound A) Allyl (prop-2-en-1-yl) C₁₈H₂₁N₃O₂S₂ 375.5 (calc.) Increased lipophilicity from allyl group; potential for metabolic oxidation .
N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...}acetamide (Compound B) 4-Methoxyphenyl C₂₇H₂₇N₃O₃S₂ 505.7 Methoxy group improves solubility; steric bulk may hinder binding .
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-...}acetamide (Compound C) 4-Methoxyphenyl C₂₈H₂₉N₃O₃S₂ 519.7 (calc.) Ethylphenyl side chain enhances hydrophobic interactions .

NMR Spectral Analysis

highlights that substituents at positions 3 and 2 significantly alter chemical environments. For example:

  • Regions A (positions 39–44) and B (positions 29–36) in NMR spectra show distinct shifts when comparing the target compound to analogs like Compound A and B. These shifts correlate with electronic effects (e.g., methoxy groups in Compound B deshield nearby protons) and steric hindrance .
  • The furan-2-ylmethyl group in the target compound induces upfield shifts in region A compared to allyl or methoxyphenyl substituents, suggesting reduced electron density around the core .

ADMET and Physicochemical Properties

  • Lipophilicity (logP): The allyl-substituted Compound A has a higher logP than the target compound, favoring membrane permeability but risking poor aqueous solubility. The methoxyphenyl group in Compounds B and C lowers logP, improving solubility .
  • Metabolic Stability: The furan ring in the target compound may undergo oxidative metabolism, whereas the allyl group in Compound A is prone to epoxidation, increasing toxicity risks .

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